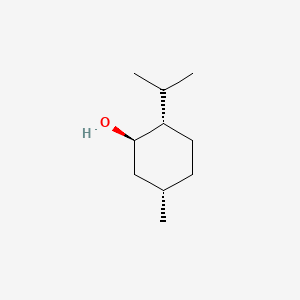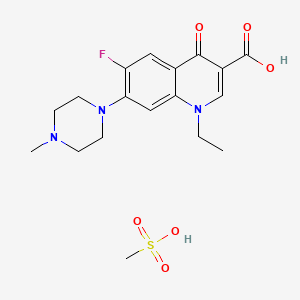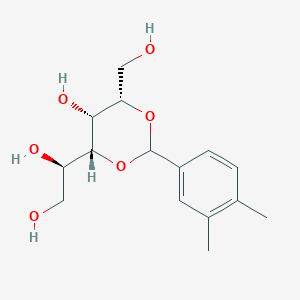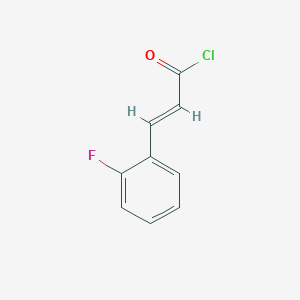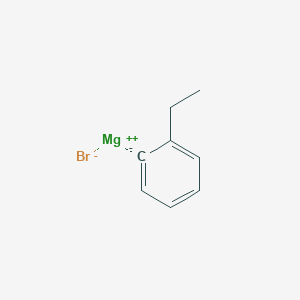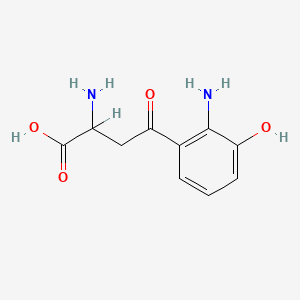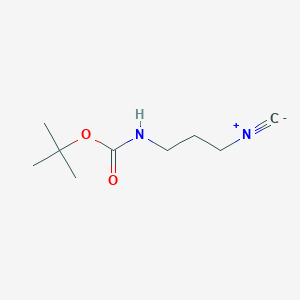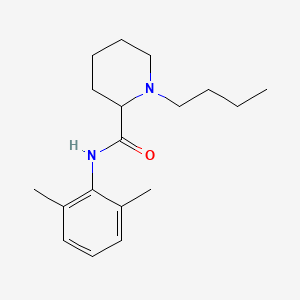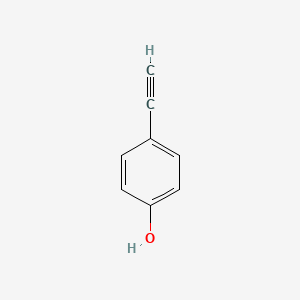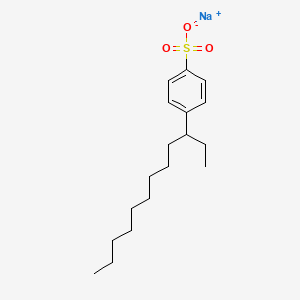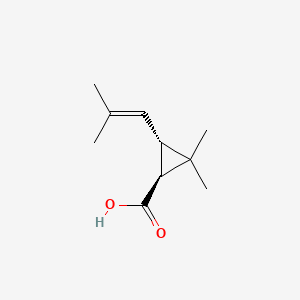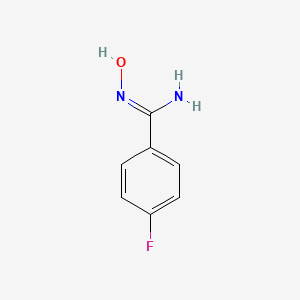
4-Fluorobenzamidoxime
Overview
Description
4-Fluorobenzamidoxime is a benzamidoxime derivative containing an amidoxime functional group . It has a molecular formula of C7H7FN2O, an average mass of 154.142 Da, and a monoisotopic mass of 154.054245 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a fluorine atom and an amidoxime functional group attached to it . The linear formula is FC6H4C(=NOH)NH2 .Physical and Chemical Properties Analysis
This compound is a white to off-white powder, flakes, or crystalline powder . It has a melting point of 92-95 °C (lit.) .Safety and Hazards
4-Fluorobenzamidoxime is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to wash with plenty of soap and water .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of 4-Fluorobenzamidoxime can be achieved through a reaction between 4-Fluorobenzoyl chloride and hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "4-Fluorobenzoyl chloride", "Hydroxylamine hydrochloride", "Base (such as triethylamine or pyridine)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Dissolve 4-Fluorobenzoyl chloride in a dry solvent such as dichloromethane or chloroform.", "Add a base such as triethylamine or pyridine to the solution.", "Dissolve hydroxylamine hydrochloride in water and add it dropwise to the reaction mixture.", "Stir the reaction mixture at room temperature for several hours.", "Extract the product with a suitable solvent such as ethyl acetate.", "Dry the organic layer with anhydrous sodium sulfate.", "Concentrate the solution under reduced pressure to obtain the crude product.", "Purify the product by recrystallization or column chromatography." ] } | |
CAS No. |
22179-78-8 |
Molecular Formula |
C7H7FN2O |
Molecular Weight |
154.14 g/mol |
IUPAC Name |
4-fluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H7FN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10) |
InChI Key |
OSUPWUQRPLIJKX-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N\O)/N)F |
SMILES |
C1=CC(=CC=C1C(=NO)N)F |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
